N-(1-methylhexyl)-2-phenylbutanamide

Beschreibung

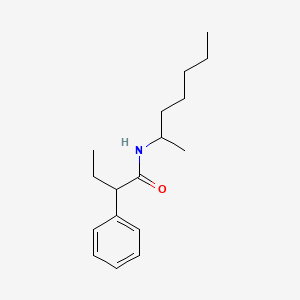

N-(1-methylhexyl)-2-phenylbutanamide is a synthetic organic compound characterized by a phenylbutanamide backbone substituted with a 1-methylhexyl group at the nitrogen atom. Notably, it is a homolog of JWH-018 (a well-studied synthetic cannabinoid), where the naphthoyl moiety is replaced with a phenylbutanamide group and a branched 1-methylhexyl chain . This structural modification likely alters its receptor binding affinity, metabolic stability, and pharmacological profile compared to classical cannabinoids.

Eigenschaften

IUPAC Name |

N-heptan-2-yl-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-4-6-8-11-14(3)18-17(19)16(5-2)15-12-9-7-10-13-15/h7,9-10,12-14,16H,4-6,8,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUKMKTAYFRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC(=O)C(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the JWH Series

N-(1-methylhexyl)-2-phenylbutanamide shares structural similarities with JWH-018 derivatives, particularly those with modified alkyl side chains. Key comparisons include:

Key Trends :

Anti-inflammatory and Analgesic Analogues

Substituted phenoxy acetamide derivatives, such as those described in , share functional similarities (amide linkage, aromatic groups) but differ in core structure. For example:

- 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide: Exhibits anti-inflammatory and analgesic activity with IC₅₀ values of 12–18 μM in COX-2 inhibition assays .

- N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide: Shows enhanced antipyretic activity due to bromine-induced electronic effects .

Comparison with this compound :

- Activity Profile: Unlike these anti-inflammatory acetamides, this compound’s phenylbutanamide core may prioritize cannabinoid receptor modulation over cyclooxygenase inhibition.

- Structural Flexibility : The bicyclic or halogenated substituents in compounds confer distinct steric and electronic properties, unlike the linear 1-methylhexyl group in the target compound .

Complex Pharmacopeial Analogues

Highly specialized analogues, such as those in Pharmacopeial Forum (), feature multi-ring systems and stereochemical complexity (e.g., tetrahydropyrimidin-1(2H)-yl groups). These compounds are designed for targeted therapeutic applications (e.g., antiviral or anticancer use) and lack direct structural or functional overlap with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.